Squalamine

Catalog No.
S592163
CAS No.
148717-90-2
M.F
C34H65N3O5S
M. Wt
628.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Squalamine

CAS Number

148717-90-2

Product Name

Squalamine

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate

Molecular Formula

C34H65N3O5S

Molecular Weight

628.0 g/mol

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N

SMILES

Array

Synonyms

3beta-N-1-(N-(3-(4-aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate, squalamine

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C

The exact mass of the compound Squalamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Anti-Bacterial Agents - Supplementary Records. It belongs to the ontological category of bile acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Other Steroid conjugates [ST0505]. However, this does not mean our product can be used or applied in the same or a similar way.

Squalamine (CAS 148717-90-2) is a water-soluble, naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). Structurally, it consists of a sulfated cholestane steroid core conjugated to a spermidine polyamine chain [1]. In scientific and industrial procurement, it is primarily sourced as a broad-spectrum, membrane-active antimicrobial agent and a mechanistically distinct anti-angiogenic compound. Its amphipathic cationic nature allows it to target negatively charged microbial membranes and inhibit intracellular targets such as the sodium-hydrogen exchanger 3 (NHE3) in eukaryotic cells [2]. This dual functionality makes squalamine a critical baseline material for infectious disease research, oncology modeling, and the development of novel anti-infective formulations.

Substituting squalamine with closely related aminosterols (such as MSI-1436/trodusquemine) or standard cationic peptide antibiotics (such as colistin) leads to fundamental mechanism and target deviations. MSI-1436 possesses a spermine rather than a spermidine side chain, shifting its primary biological activity toward allosteric PTP1B inhibition rather than the specific NHE3 inhibition and anti-angiogenic profile characteristic of squalamine [1]. Furthermore, unlike conventional antibiotics, squalamine bypasses standard efflux pump resistance mechanisms and retains high activity against multidrug-resistant (MDR) Gram-negative isolates [2]. Procuring generic cationic surfactants or alternative sterols fails to replicate squalamine’s highly specific intracellular displacement mechanism, compromising reproducibility in specialized anti-angiogenic or combinatorial antimicrobial assays.

In Vivo Pulmonary Efficacy vs. Colistin Baseline

In preclinical models of chronic P. aeruginosa pneumonia, aerosolized squalamine demonstrates comparable bactericidal efficacy to the last-resort antibiotic colistin, but requires a significantly lower administered dose. Treatment with 3 mg of aerosolized squalamine achieved a reduction in pulmonary bacterial count (to 10^3 cfu/lung) that was statistically equivalent to the reduction achieved by 160 mg of aerosolized colistin[1]. This ~53-fold difference in required dosing highlights squalamine's superior potency in specific localized delivery models.

Evidence DimensionAdministered dose required for equivalent bacterial load reduction (10^3 cfu/lung)
Target Compound Data3 mg (aerosolized squalamine)
Comparator Or Baseline160 mg (aerosolized colistin)
Quantified DifferenceEquivalent in vivo efficacy achieved at a ~53-fold lower dose.
ConditionsRat model of chronic P. aeruginosa pneumonia (PAO1 strain) treated twice daily for 6 days.

For researchers developing inhaled therapeutics for cystic fibrosis or chronic pneumonia, squalamine offers a highly efficient, low-dose alternative to standard polymyxin-class antibiotics.

Structural and Target Specificity vs. MSI-1436 (Trodusquemine)

Squalamine and its closest natural analog, MSI-1436 (trodusquemine), are frequently evaluated together, but they are not interchangeable in targeted assays. Squalamine features a spermidine side chain and primarily acts by inhibiting the sodium-hydrogen exchanger 3 (NHE3) to exert anti-angiogenic effects [1]. In contrast, MSI-1436 contains a spermine side chain, which shifts its pharmacological profile to act as a highly selective, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) [1].

Evidence DimensionPolyamine side chain structure and primary molecular target
Target Compound DataSpermidine conjugation; targets NHE3 and intracellular membrane electrostatics.
Comparator Or BaselineMSI-1436 (Spermine conjugation; targets PTP1B).
Quantified DifferenceA single polyamine substitution completely alters the primary mechanistic target from NHE3/angiogenesis to PTP1B/metabolic regulation.
ConditionsIn vitro target binding and structural characterization.

Procurement must strictly differentiate between these two aminosterols; substituting squalamine with MSI-1436 will invalidate assays targeting NHE3 or classical anti-angiogenic pathways.

Chemosensitization and MIC Reduction in MDR Gram-Negative Pathogens

Squalamine serves as a potent permeabilizing adjuvant that bypasses mechanical and enzymatic resistance barriers in Gram-negative bacteria. When used at sub-inhibitory concentrations (1/5 to 1/10 of its MIC), squalamine significantly enhances the penetration of standard antibiotics. Against multidrug-resistant K. pneumoniae clinical isolates, the addition of squalamine decreased the MIC of partnered antibiotics like cefepime and tetracycline by 16- to 32-fold [1].

Evidence DimensionFold-reduction in antibiotic MIC
Target Compound Data16- to 32-fold reduction in Cefepime/Tetracycline MIC when combined with sub-inhibitory squalamine.
Comparator Or BaselineBaseline MIC of Cefepime/Tetracycline alone against MDR K. pneumoniae.
Quantified Difference16- to 32-fold enhancement in antibiotic efficacy.
ConditionsIn vitro broth microdilution against clinical MDR K. pneumoniae and E. aerogenes isolates.

Validates squalamine as a high-value precursor or adjuvant for formulation scientists developing combinatorial therapies to rescue the efficacy of legacy antibiotics.

Mechanistic Differentiation via NHE3 Inhibition in Angiogenesis

Unlike conventional anti-angiogenic agents that competitively bind to extracellular vascular endothelial growth factor (VEGF) or its receptors, squalamine operates via a distinct intracellular mechanism. It specifically targets and inhibits the sodium-hydrogen exchanger isoform 3 (NHE3) on the endothelial cell membrane, altering intracellular pH and subsequently blocking downstream signaling pathways required for cell proliferation and migration [1]. This allows squalamine to exert potent anti-angiogenic effects independent of direct VEGFR antagonism.

Evidence DimensionMechanism of anti-angiogenic action
Target Compound DataIntracellular inhibition of the NHE3 hydrogen-ion efflux system.
Comparator Or BaselineStandard VEGF inhibitors (Extracellular receptor binding/kinase inhibition).
Quantified DifferenceSqualamine bypasses the standard receptor-ligand competitive binding model, acting purely on intracellular pH regulation via NHE3.
ConditionsIn vitro endothelial cell signaling and proliferation assays.

Provides a mechanistically distinct control compound for angiogenesis research, particularly in models evaluating pH-dependent tumor microenvironments or resistance to standard VEGF inhibitors.

Inhaled Antimicrobial Formulation Development

Due to its high efficacy at exceptionally low doses (e.g., 3 mg of squalamine vs. 160 mg of colistin) in pulmonary models, squalamine is an ideal candidate for aerosolized drug delivery research targeting cystic fibrosis-associated Pseudomonas aeruginosa infections [1].

Combinatorial Antibiotic Adjuvant Studies

Its ability to permeabilize Gram-negative membranes and reduce the MIC of standard antibiotics (like cefepime and tetracycline) by 16- to 32-fold makes it a critical procurement choice for researchers developing chemosensitizers to bypass efflux pump resistance in MDR pathogens [2].

Intracellular Angiogenesis Pathway Modeling

Because it inhibits the NHE3 hydrogen-ion efflux system rather than directly antagonizing VEGFR, squalamine is the preferred tool compound for mapping non-canonical, intracellular anti-angiogenic pathways and evaluating pH-dependent tumor microenvironments [3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

627.46449336 Da

Monoisotopic Mass

627.46449336 Da

Heavy Atom Count

43

UNII

F8PO54Z4V7

Drug Indication

Investigated for use/treatment in ovarian cancer, lung cancer, and macular degeneration.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

148717-90-2

Wikipedia

Squalamine

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Other Steroid conjugates [ST0505]

Dates

Last modified: 08-15-2023
Williams JI, Weitman S, Gonzalez CM, Jundt CH, Marty J, Stringer SD, Holroyd KJ, Mclane MP, Chen Q, Zasloff M, Von Hoff DD: Squalamine treatment of human tumors in nu/nu mice enhances platinum-based chemotherapies. Clin Cancer Res. 2001 Mar;7(3):724-33. [PMID:11297269]

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